![molecular formula C19H16N4O2S2 B2523590 Benzo[c][1,2,5]thiadiazol-5-yl(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)methanone CAS No. 1251691-84-5](/img/structure/B2523590.png)

Benzo[c][1,2,5]thiadiazol-5-yl(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

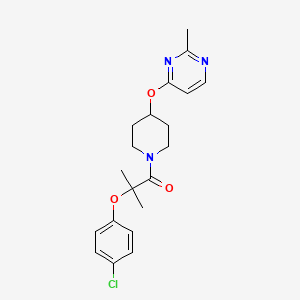

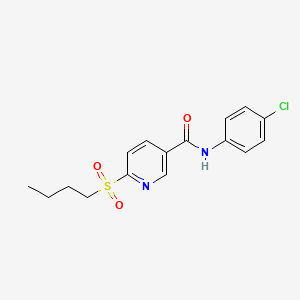

The compound contains a benzo[c][1,2,5]thiadiazol-5-yl group and a 4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl group. The benzo[c][1,2,5]thiadiazol-5-yl group is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms and one sulfur atom. The 4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl group contains a piperidine ring, which is a six-membered ring with one nitrogen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzo[c][1,2,5]thiadiazol-5-yl group and the 4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl group separately, followed by a coupling reaction to join the two groups together. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzo[c][1,2,5]thiadiazol-5-yl group and the 4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl group. These groups would likely confer specific physical and chemical properties to the compound .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the benzo[c][1,2,5]thiadiazol-5-yl group and the 4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl group. These groups could potentially participate in a variety of chemical reactions, depending on the specific conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the benzo[c][1,2,5]thiadiazol-5-yl group and the 4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl group. These groups could potentially confer specific properties such as solubility, stability, and reactivity .科学的研究の応用

- Application : The compound’s strong electron-accepting properties make it suitable for use in organic photovoltaics (solar cells) and organic light-emitting diodes (OLEDs) .

- Application : Benzo[c][1,2,5]thiadiazol-5-yl(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)methanone could serve as a fluorescent probe for detecting specific molecules or cellular structures .

- Application : While precious metal-based photocatalysts are common, organophotocatalysts like BTZ derivatives offer alternatives. Investigating their photocatalytic properties could lead to greener and more efficient reactions .

- Application : Designing positively charged, amphiphilic compounds based on the BTZ scaffold (such as Benzo[c][1,2,5]thiadiazol-5-yl(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)methanone) could enhance near-infrared (NIR) light-induced phototoxicity in cancer cells .

Photovoltaics and Organic Electronics

Fluorescent Sensors

Drug Discovery and Design

Photocatalysis

Cancer Photodynamic Therapy (PDT)

Continuous Flow Reactions

作用機序

Target of Action

Similar compounds have been used to prepare benzothiadiazole derivatives as potent pfkfb3 kinase inhibitors .

Mode of Action

For instance, they can cause fluorescence quenching due to the formation of a ground-state fluorescence-quenched complex on account of the hydrogen bonding interactions .

Biochemical Pathways

Benzothiadiazole derivatives have been known to affect various biochemical pathways, including the miyaura borylation and suzuki coupling reactions .

Result of Action

Similar compounds have shown high sensitivity and selectivity for primary aromatic amine (paa) detection by fluorescence quenching .

Action Environment

It is known that the stability, porosity, and fluorescence performance of similar compounds can be influenced by their environment .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-[4-(1,3-benzothiazol-2-yloxy)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2S2/c24-18(12-5-6-14-16(11-12)22-27-21-14)23-9-7-13(8-10-23)25-19-20-15-3-1-2-4-17(15)26-19/h1-6,11,13H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMGNOFYSPBKBGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC3=CC=CC=C3S2)C(=O)C4=CC5=NSN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-benzyl-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2523516.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea](/img/structure/B2523520.png)

![2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(2,5-dichlorophenyl)hydrazone]](/img/structure/B2523521.png)

![ethyl (7Z)-2-[(N,N-diethylglycyl)amino]-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2523523.png)

![2-methyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-5-nitrobenzenesulfonamide](/img/structure/B2523525.png)

![Methyl[1-(piperidin-1-yl)propan-2-yl]amine](/img/structure/B2523526.png)

![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 4-propyl-1,2,3-thiadiazole-5-carboxylate](/img/structure/B2523528.png)

![1-(benzo[d]isoxazol-3-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)methanesulfonamide](/img/structure/B2523529.png)

![4-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]but-2-yn-1-ol](/img/structure/B2523530.png)